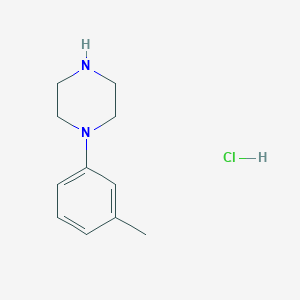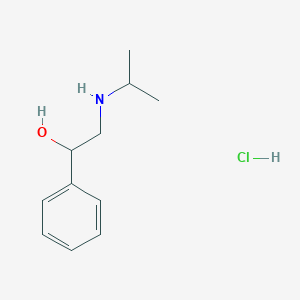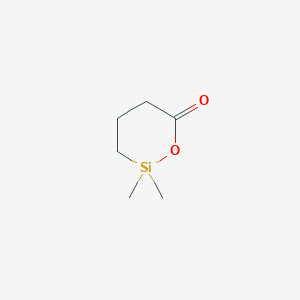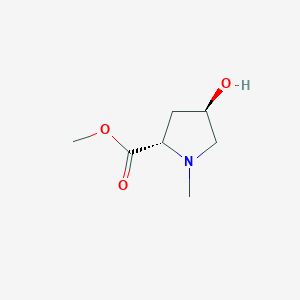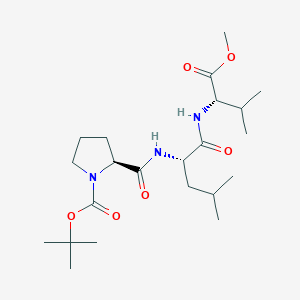
Boc-Pro-Leu-Val-Ome
Overview
Description
This compound is a derivative of a tetrapeptide and has gained attention due to its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. It is also known for its ability to inhibit the production of ATP in mitochondria by binding to the active site of bacterial topoisomerase IV .
Mechanism of Action
Target of Action
Boc-Pro-Leu-Val-Ome is a peptide analog of Dolastatin 10 . Its primary target is the active site of bacterial topoisomerase IV . Topoisomerase IV is an essential enzyme in bacteria, playing a crucial role in processes such as DNA replication, transcription, and recombination.
Mode of Action
The compound binds to the active site of bacterial topoisomerase IV . This binding prevents the enzyme from cleaving DNA , thereby inhibiting its function and affecting the bacterial cell’s ability to replicate and transcribe DNA.
Result of Action
The binding of this compound to topoisomerase IV results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal processes of DNA replication and transcription in bacterial cells, potentially leading to cell death.
Biochemical Analysis
Biochemical Properties
Boc-Pro-Leu-Val-Ome interacts with bacterial topoisomerase IV, an enzyme that plays a crucial role in DNA replication . This interaction prevents the enzyme from cleaving and subsequently rejoining the DNA strands, thereby inhibiting the enzyme’s activity .
Cellular Effects
The inhibition of topoisomerase IV by this compound can have significant effects on cellular processes. Since topoisomerase IV is essential for DNA replication, its inhibition can disrupt cell division and growth .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of bacterial topoisomerase IV . This binding prevents the enzyme from cleaving and rejoining the DNA strands, thereby inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
It is known that the compound can inhibit the production of ATP in mitochondria , which could potentially lead to long-term effects on cellular function.
Metabolic Pathways
Given its inhibitory effect on topoisomerase IV, it may influence DNA replication pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pro-Leu-Val-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of proline using tert-butyloxycarbonyl (Boc) group. The protected proline is then coupled with leucine and valine, which are also protected by Boc groups. The final step involves the esterification of the carboxyl group of valine with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise coupling of amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Pro-Leu-Val-Ome undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free peptide.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Deprotection: Trifluoroacetic acid is commonly used for the removal of Boc protecting groups.
Major Products Formed
Hydrolysis: The major product is the corresponding carboxylic acid.
Deprotection: The major product is the free peptide without the Boc protecting groups.
Scientific Research Applications
Boc-Pro-Leu-Val-Ome has several scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis and studies involving peptide bond formation and cleavage.
Biology: The compound is used to study the inhibition of ATP production in mitochondria and its effects on cellular metabolism.
Medicine: this compound has potential therapeutic applications as an antidepressant and anxiolytic agent.
Industry: It is used in the development of peptide-based drugs and as a reference standard in pharmaceutical testing.
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Val-OMe: This compound is similar in structure and also forms β-sheet arrangements in crystalline form.
Boc-Ile-Ala-OMe: Another similar compound that exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures.
Uniqueness
Boc-Pro-Leu-Val-Ome is unique due to its specific sequence of amino acids and its ability to inhibit ATP production in mitochondria. This property makes it a valuable compound for studying mitochondrial function and developing potential therapeutic agents .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJKZHILDMSZOS-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


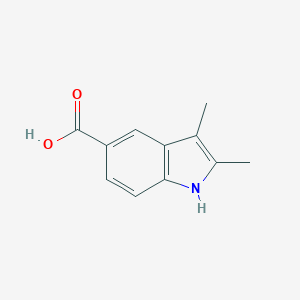
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
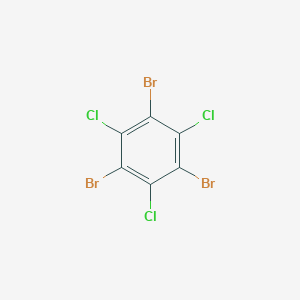

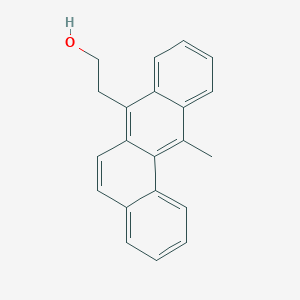

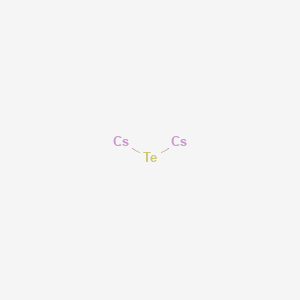
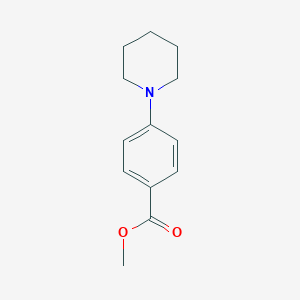
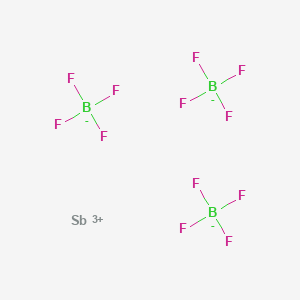
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
